N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
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Overview
Description
N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is an organic compound with the molecular formula C9H10Cl2FNO2S It is characterized by the presence of a dichlorophenyl group, an ethyl chain, a methylsulfamoyl group, and a fluoride atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves the reaction of 2,4-dichlorophenyl ethylamine with methylsulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives.
Scientific Research Applications
N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the dichlorophenyl and sulfonyl fluoride groups play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl chloride
Uniqueness
N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride atom, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2FNO2S/c1-6(13(2)16(12,14)15)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNPPKWMZAKPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N(C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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